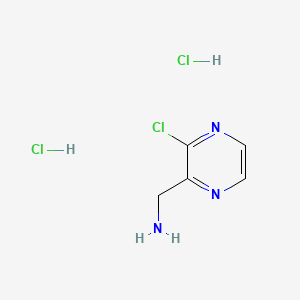
(3-Chloropyrazin-2-yl)methanamine dihydrochloride
Cat. No. B591653
Key on ui cas rn:
867165-53-5
M. Wt: 216.49
InChI Key: RHKWGVWUXBFIIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07772231B2
Procedure details


To a solution of (3-chloropyrazin-2-yl)methanol (B. Klein et al. J. Org. Chem. 1963, 28, 1682.) (10.78 g, 74.6 mmol), phthalimide (13.18 g, 89.7 mmol) and triphenylphosphine (23.78 g, 90.8 mmol) in THF (350 mL) was added DIAD (17.8 mL, 90.8 mmol) and the mixture stirred at ambient temp for 16 h. The mixture was concentrated by rotary evaporation. The intermediate 2-((3-chloropyrazin-2-yl)methyl)isoindoline-1,3-dione was taken up in CH2Cl2 (300 mL) and methanol (450 mL) and treated with anhydrous hydrazine (6.0 mL, 190 mmol) at ambient temperature for 18 h. The mixture was filtered and the precipitate discarded. The filtrate was concentrated by rotary evaporation, then taken up in EtOAc and refiltered. The filtrate was concentrated to dryness, dissolved in 600 mL EtOAc, then treated with 40 mL of 4N HCL in dioxane. The precipitated solids were collected, washed with ether and vacuum dried to give 12.53 g tan solid.






Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([CH2:8]O)=[N:4][CH:5]=[CH:6][N:7]=1.C1(=O)[NH:14]C(=O)C2=CC=CC=C12.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.CC(OC(/N=N/C(OC(C)C)=O)=O)C.NN>C1COCC1.CO>[ClH:1].[ClH:1].[Cl:1][C:2]1[C:3]([CH2:8][NH2:14])=[N:4][CH:5]=[CH:6][N:7]=1 |f:7.8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10.78 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC=1C(=NC=CN1)CO
|
|
Name
|
|
|
Quantity
|
13.18 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(C=2C(C(N1)=O)=CC=CC2)=O
|
|
Name
|
|
|
Quantity
|
23.78 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
17.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)OC(=O)/N=N/C(=O)OC(C)C
|
|
Name
|
|
|
Quantity
|
350 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture stirred at ambient temp for 16 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The mixture was concentrated by rotary evaporation
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated by rotary evaporation
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated to dryness
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in 600 mL EtOAc
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated with 40 mL of 4N HCL in dioxane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The precipitated solids were collected
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ether and vacuum
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.Cl.ClC=1C(=NC=CN1)CN
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 12.53 g | |
| YIELD: CALCULATEDPERCENTYIELD | 232.7% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

